

A Comprehensive Technical Guide to 2-Nitro-1-butanol and its Chemical Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-1-butanol

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This in-depth technical guide provides a thorough overview of **2-Nitro-1-butanol**, a valuable chemical intermediate. This document covers its various synonyms, key chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic and toxicological pathways.

Chemical Synonyms and Identifiers

2-Nitro-1-butanol is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is crucial for effective literature searching and chemical sourcing.

Identifier Type	Value
IUPAC Name	2-nitrobutan-1-ol[1]
CAS Number	609-31-4[1][2]
Molecular Formula	C4H9NO3[1][2]
Molecular Weight	119.12 g/mol [1]
InChI Key	MHIHRIPETCJEMQ-UHFFFAOYSA-N[1][2]
Canonical SMILES	CCC(CO)--INVALID-LINK--[O-][1]
UNII	830A2921CB[1]
EINECS Number	210-188-8[1][2]
NSC Number	3635[1][2]
EPA Pesticide Chemical Code	056901[2]
Other Synonyms	1-Butanol, 2-nitro-; 2-Nitrobutanol; 2-nitro-n-butanol; Caswell No. 601[1][2]

Quantitative Data: Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Nitro-1-butanol** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Appearance	Colorless to clear amber liquid	[3][4]
Melting Point	-47 °C (-53 °F)	[5]
Boiling Point	105 °C at 10 mmHg (221 °F)	[1]
Density	1.133 g/cm ³ at 20 °C	[5]
Flash Point	> 93.3 °C (> 200 °F)	[1]
Solubility in Water	Soluble	[4]
Vapor Pressure	0.034 mmHg at 25 °C	
Refractive Index	1.446 at 20 °C	
pKa	Approximately 13.9	

Experimental Protocols

Synthesis of 2-Nitro-1-butanol via the Henry Reaction (Nitroaldol Reaction)

2-Nitro-1-butanol is synthesized through the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[6] In this case, propionaldehyde reacts with nitromethane in the presence of a base.

Materials:

- Propionaldehyde
- Nitromethane
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol (or other suitable solvent)
- Hydrochloric Acid (HCl) for neutralization

- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitromethane in ethanol and cool the mixture to 0-5 °C in an ice bath.
- **Base Addition:** Slowly add a solution of NaOH or KOH in ethanol to the cooled nitromethane solution while maintaining the temperature below 10 °C.
- **Aldehyde Addition:** Add propionaldehyde dropwise to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to keep the temperature between 10-20 °C.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid until the pH is approximately 7.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
- **Washing:** Wash the combined organic layers with brine (saturated NaCl solution).
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude **2-Nitro-1-butanol** by vacuum distillation or column chromatography on silica gel.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **2-Nitro-1-butanol**.^{[2][3]}

The following is a general protocol that can be optimized for specific instrumentation and applications.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be a 40:60 (v/v) mixture of acetonitrile to water. For mass spectrometry applications, formic acid can be used as an additive instead of phosphoric acid.^{[2][3]}
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)

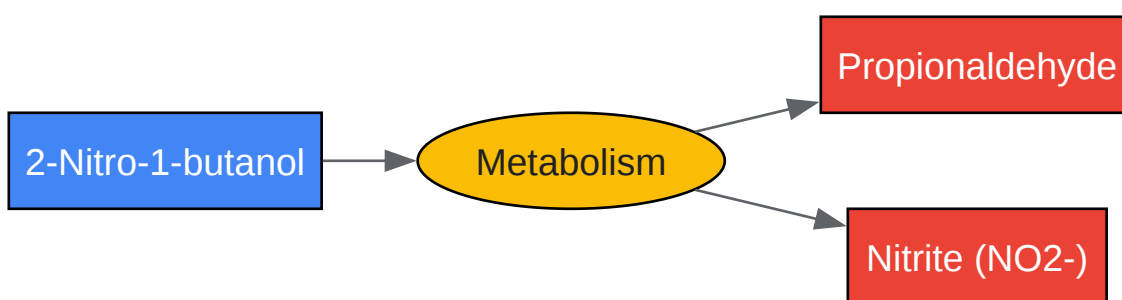
Procedure:

- Standard Preparation: Prepare a stock solution of **2-Nitro-1-butanol** in the mobile phase. Perform serial dilutions to create a series of calibration standards.
- Sample Preparation: Dilute the sample containing **2-Nitro-1-butanol** with the mobile phase to a concentration that falls within the linear range of the calibration curve.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **2-Nitro-1-butanol** in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Metabolic Fate

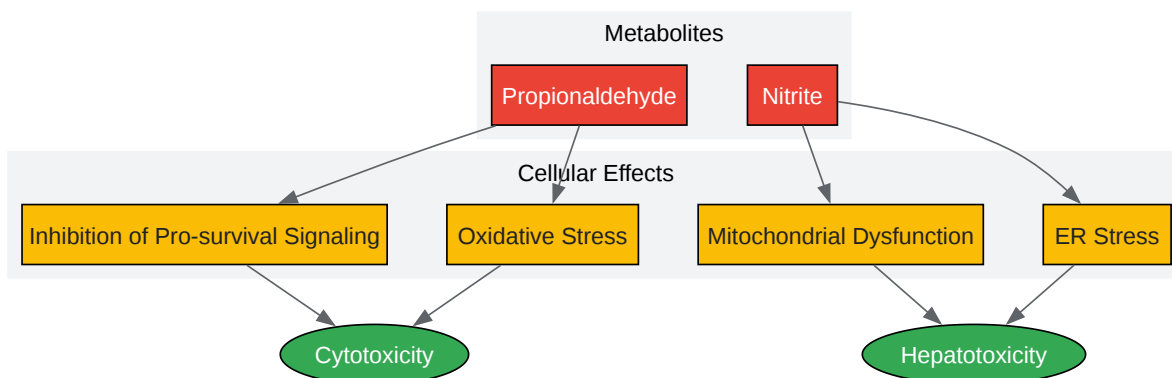
While specific signaling pathways directly modulated by **2-Nitro-1-butanol** are not extensively documented, the metabolism and toxicity of nitroalkanes, in general, provide insight into its potential biological effects. The metabolism of nitroalkanes can lead to the formation of aldehydes and nitrite, which are known to induce cellular toxicity.[2]



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Metabolic conversion of **2-Nitro-1-butanol**.

The resulting metabolites can trigger various downstream cellular events leading to toxicity. For instance, aldehydes are known to cause cytotoxicity by inhibiting pro-survival signaling and inducing oxidative stress.[2] Nitrite can lead to hepatotoxicity through mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[2]

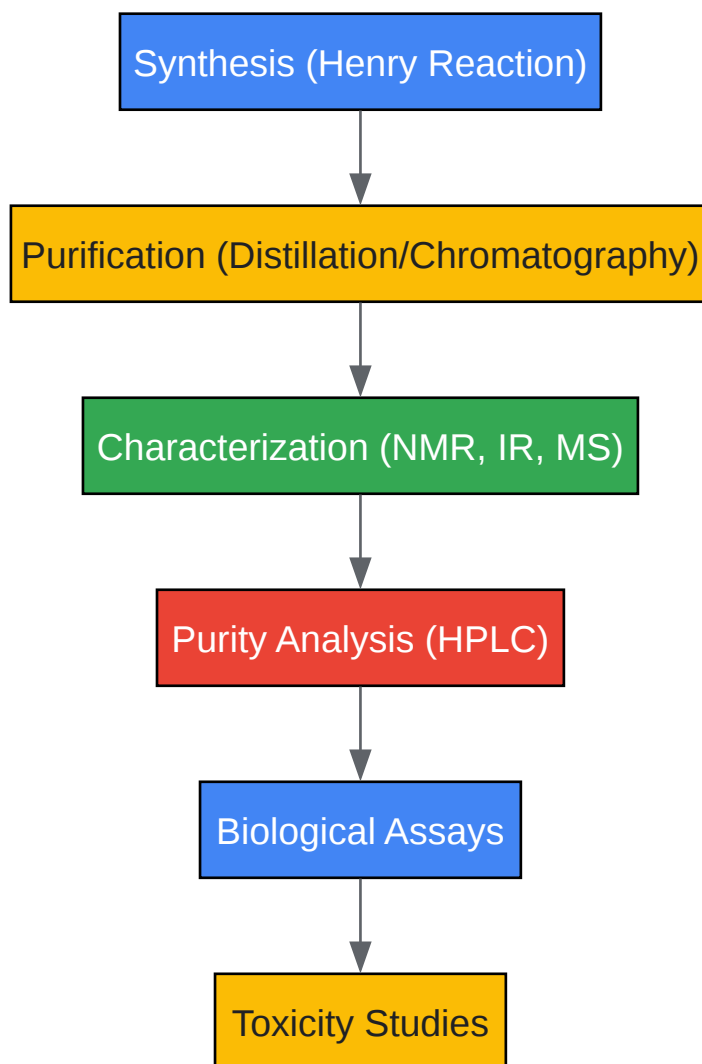


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Toxicity pathways of **2-Nitro-1-butanol** metabolites.

Experimental Workflow

The overall process from synthesis to analysis and biological assessment of **2-Nitro-1-butanol** can be visualized in the following workflow diagram.



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Experimental workflow for **2-Nitro-1-butanol**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Nitro-1-butanol and its Chemical Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8805639#synonyms-for-2-nitro-1-butanol-in-chemical-literature]

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